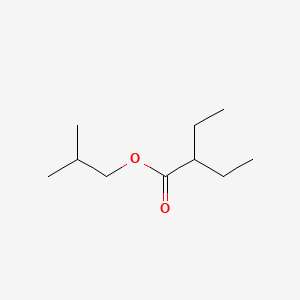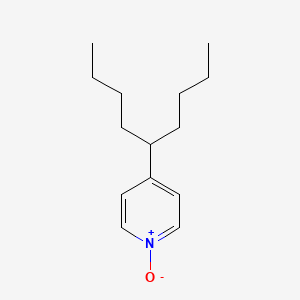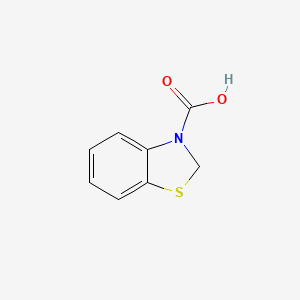![molecular formula C11H15NO4 B13803244 1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- is a complex organic compound with significant importance in various scientific fields This compound is known for its unique chemical structure, which includes a benzenediol core substituted with an acetyloxy and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- typically involves multiple steps, starting with the preparation of the benzenediol core This can be achieved through the hydroxylation of benzene or its derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The acetyloxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Aplicaciones Científicas De Investigación
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for treating specific diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The acetyloxy and methylamino groups play crucial roles in its binding to enzymes or receptors, leading to the modulation of biochemical pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol (Catechol): A simpler compound with only hydroxyl groups on the benzene ring.
1,2-Benzenediol,4-[(1r)-1-hydroxy-2-(methylamino)ethyl]- (Epinephrine): A compound with similar structural features but different functional groups.
Uniqueness
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- is unique due to the presence of both acetyloxy and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
[(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethyl] acetate |
InChI |
InChI=1S/C11H15NO4/c1-7(13)16-11(6-12-2)8-3-4-9(14)10(15)5-8/h3-5,11-12,14-15H,6H2,1-2H3/t11-/m0/s1 |
Clave InChI |
BHFSCODWDJGHLV-NSHDSACASA-N |
SMILES isomérico |
CC(=O)O[C@@H](CNC)C1=CC(=C(C=C1)O)O |
SMILES canónico |
CC(=O)OC(CNC)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)


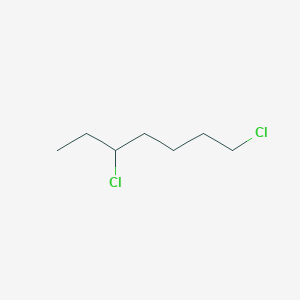



![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)

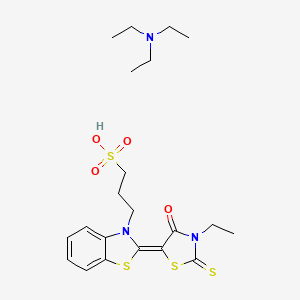
![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
